1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is a heterocyclic compound that contains both 1,2,3-triazole and 1,2,4-triazole rings. These triazole rings are known for their stability and versatility in various chemical reactions. The compound’s unique structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves the formation of the triazole rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-propyl-1H-1,2,4-triazole-5-amine with suitable alkylating agents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole rings can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Propyl-1H-1,2,4-triazol-5-amine: A related compound with a similar triazole structure.
1-Hydroxymethyl-1,2,4-triazole: Another triazole derivative with different functional groups.
1-(1-Propyl-1H-1,2,4-triazol-5-yl)ethanamine: A compound with a similar triazole core but different substituents.
Uniqueness
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is unique due to its dual triazole rings, which provide enhanced stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13N7 |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
1-[(2-propyl-1,2,4-triazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H13N7/c1-2-3-15-8(10-6-11-15)5-14-4-7(9)12-13-14/h4,6H,2-3,5,9H2,1H3 |
InChI Key |
NRZKMUQEPZJQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.